molecular formula C22H26N2 B6043615 3-[(4-benzyl-1-piperidinyl)methyl]-2-methyl-1H-indole

3-[(4-benzyl-1-piperidinyl)methyl]-2-methyl-1H-indole

Cat. No.: B6043615
M. Wt: 318.5 g/mol
InChI Key: UPZOZANEOZVTJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-benzyl-1-piperidinyl)methyl]-2-methyl-1H-indole, also known as BMPI or 25B-NBOMe, is a synthetic psychedelic drug that belongs to the family of phenethylamines. BMPI is a potent agonist of the serotonin 2A receptor, which is responsible for the hallucinogenic effects of the drug. This compound was first synthesized by Ralf Heim and his team in 2003 as a part of their research on new psychoactive substances. Since then, BMPI has gained popularity among recreational drug users due to its psychedelic effects, but it also has potential applications in scientific research.

Mechanism of Action

3-[(4-benzyl-1-piperidinyl)methyl]-2-methyl-1H-indole acts as a potent agonist of the serotonin 2A receptor, which is responsible for the hallucinogenic effects of the drug. Activation of this receptor leads to changes in the activity of neurons in the brain, particularly in regions involved in perception, mood, and cognition. This compound also has some affinity for other serotonin receptors, such as 5-HT1A and 5-HT2B, but its effects on these receptors are less pronounced.
Biochemical and Physiological Effects:
This compound's effects on the brain are complex and not fully understood. The drug's hallucinogenic effects are thought to be due to its ability to alter the activity of neurons in the visual cortex, leading to changes in perception and visual hallucinations. This compound also affects mood and cognition, leading to changes in thought processes and emotional states. The physiological effects of the drug include increased heart rate, blood pressure, and body temperature, as well as dilation of the pupils.

Advantages and Limitations for Lab Experiments

3-[(4-benzyl-1-piperidinyl)methyl]-2-methyl-1H-indole has several advantages for use in scientific research. Its potent agonism of the serotonin 2A receptor makes it a useful tool for studying the role of this receptor in brain function and behavior. The drug's effects on perception, mood, and cognition also make it a useful tool for studying these processes in the brain. However, there are also limitations to the use of this compound in lab experiments. The drug's potent hallucinogenic effects can make it difficult to conduct experiments that require clear thinking and attention to detail. Additionally, the drug's effects on other serotonin receptors can complicate the interpretation of results.

Future Directions

There are several potential future directions for research on 3-[(4-benzyl-1-piperidinyl)methyl]-2-methyl-1H-indole. One area of interest is the therapeutic potential of psychedelic drugs in the treatment of mental health disorders. This compound has been shown to have antidepressant effects in animal models, and further research is needed to explore its potential as a treatment for depression in humans. Another area of interest is the role of the serotonin 2A receptor in brain function and behavior. This compound can be used as a tool to investigate this receptor's role in various processes, such as perception, mood, and cognition. Finally, further research is needed to explore the safety and long-term effects of this compound use, particularly in the context of recreational drug use.

Synthesis Methods

The synthesis of 3-[(4-benzyl-1-piperidinyl)methyl]-2-methyl-1H-indole is a complex process that involves several steps. The starting material for the synthesis is 2-methyl-1H-indole, which is reacted with paraformaldehyde and benzylamine to form the intermediate compound 3-(benzylamino)-2-methyl-1H-indole. This intermediate is then reacted with piperidine and formaldehyde to form the final product, this compound. The synthesis of this compound requires advanced knowledge of organic chemistry and should only be performed by trained professionals in a laboratory setting.

Scientific Research Applications

3-[(4-benzyl-1-piperidinyl)methyl]-2-methyl-1H-indole has potential applications in scientific research, particularly in the field of neuroscience. The drug's ability to activate the serotonin 2A receptor makes it a useful tool for studying the role of this receptor in brain function and behavior. This compound has been used in studies investigating the neural mechanisms of hallucinations and altered states of consciousness. It has also been used in studies exploring the therapeutic potential of psychedelic drugs in the treatment of mental health disorders, such as depression and anxiety.

Properties

IUPAC Name

3-[(4-benzylpiperidin-1-yl)methyl]-2-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2/c1-17-21(20-9-5-6-10-22(20)23-17)16-24-13-11-19(12-14-24)15-18-7-3-2-4-8-18/h2-10,19,23H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZOZANEOZVTJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CN3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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